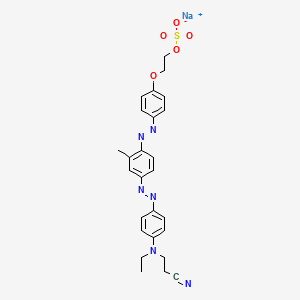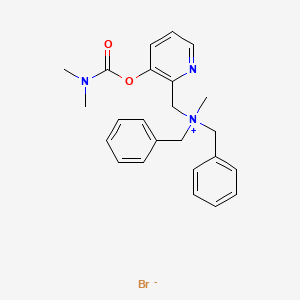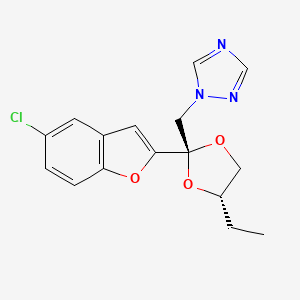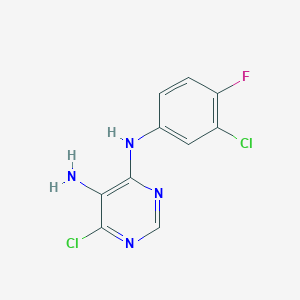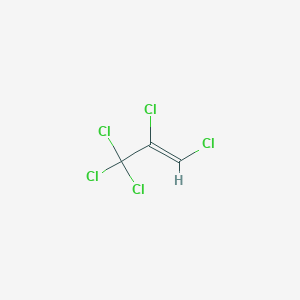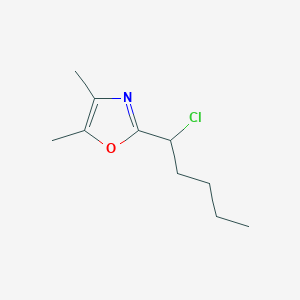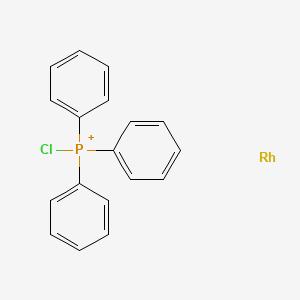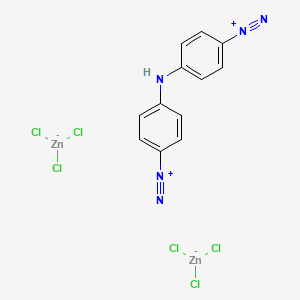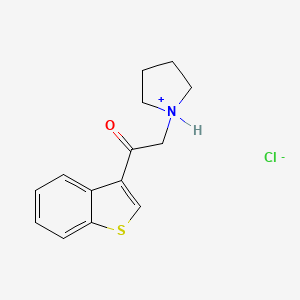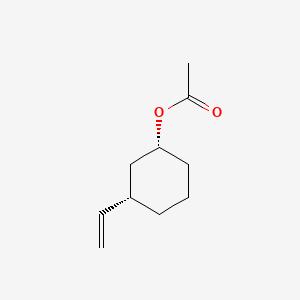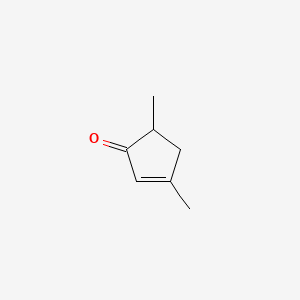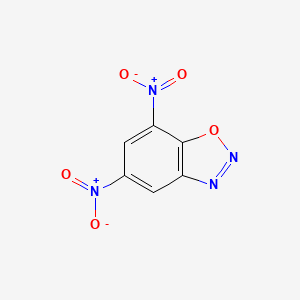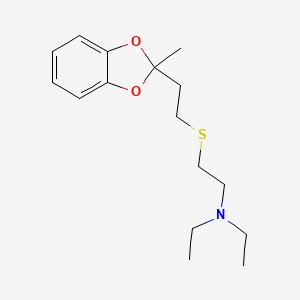![molecular formula C57H38N4 B13776178 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structural properties, which make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter material in OLEDs due to its high thermal stability and efficient electroluminescence properties.
Photovoltaic Devices: It is employed in the fabrication of organic photovoltaic cells, where it acts as a donor material to enhance the efficiency of light absorption and charge transport.
Biological Applications: Research is being conducted to explore its potential use in biological imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole involves its interaction with molecular targets and pathways, including:
Electron Transport: The compound facilitates electron transport in optoelectronic devices by acting as an electron donor or acceptor.
Energy Transfer: It participates in energy transfer processes, which are crucial for the functioning of OLEDs and photovoltaic cells.
Photophysical Interactions: The compound exhibits unique photophysical interactions, such as thermally activated delayed fluorescence (TADF), which enhance its performance in optoelectronic applications.
Comparison with Similar Compounds
When compared to similar compounds, 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole stands out due to its unique structural and photophysical properties. Some similar compounds include:
9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole: This compound shares a similar triazine and carbazole framework but differs in its substitution pattern.
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another related compound with a different substitution pattern on the carbazole moiety.
9,9′-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): This compound features a bis-carbazole structure with a triazine core.
These compounds exhibit varying degrees of thermal stability, photophysical properties, and electronic characteristics, making this compound a unique and valuable material for various applications.
Properties
Molecular Formula |
C57H38N4 |
|---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole |
InChI |
InChI=1S/C57H38N4/c1-7-19-39(20-8-1)45-31-33-52-50(35-45)51-36-46(40-21-9-2-10-22-40)32-34-53(51)61(52)54-48(41-23-11-3-12-24-41)37-47(38-49(54)42-25-13-4-14-26-42)57-59-55(43-27-15-5-16-28-43)58-56(60-57)44-29-17-6-18-30-44/h1-38H |
InChI Key |
MTSZLTRICWZBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6C7=CC=CC=C7)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


